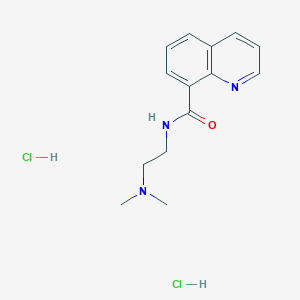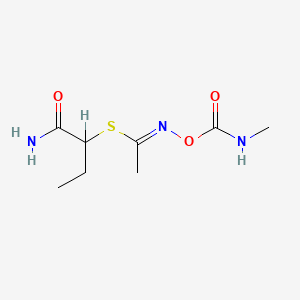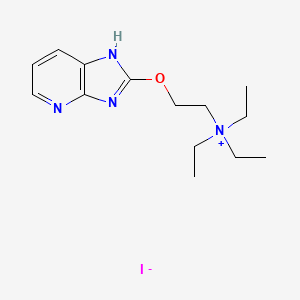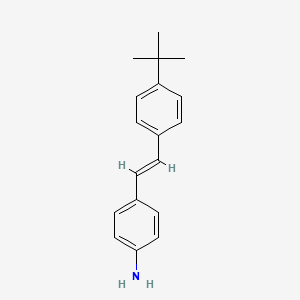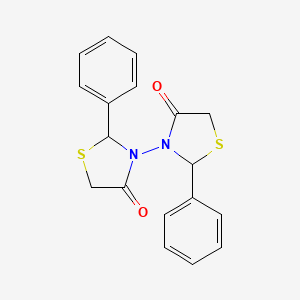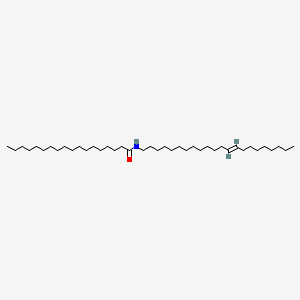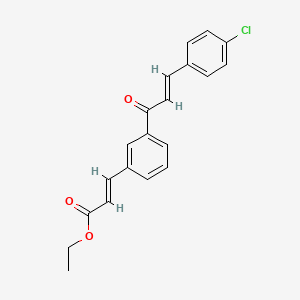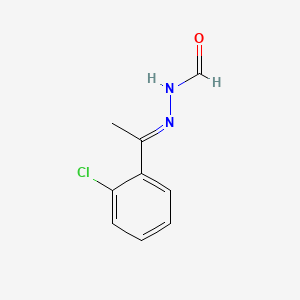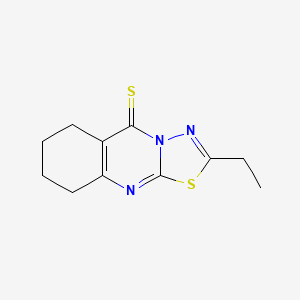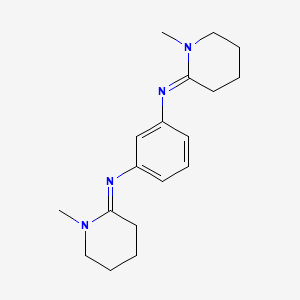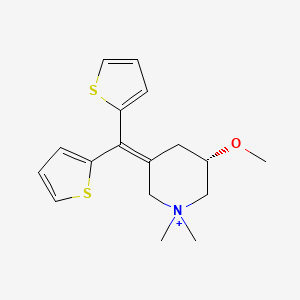
Timepidium, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
化学反应分析
Timepidium bromide undergoes several types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Reduction: The compound can be reduced to its corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized thiophene derivatives and substituted piperidinium compounds .
科学研究应用
Timepidium bromide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of anticholinergic agents and their interactions with muscarinic receptors.
Biology: Employed in research on gastrointestinal motility and the role of muscarinic receptors in smooth muscle contraction.
Medicine: Investigated for its potential use in treating gastrointestinal disorders and its effects on visceral pain.
Industry: Utilized in the development of new anticholinergic drugs and in the study of drug-receptor interactions
作用机制
Timepidium bromide works by antagonizing muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract . These receptors, when activated by the neurotransmitter acetylcholine, stimulate smooth muscle contraction and increase secretions within the stomach and intestines. By blocking these receptors, Timepidium bromide reduces muscle contractions and secretions, alleviating spasms and pain .
相似化合物的比较
Timepidium bromide is similar to other anticholinergic compounds such as:
Tipepidine: Lacks the quaternary methyl group and the methoxy ether present in Timepidium bromide.
Tiquizium bromide: Another anticholinergic used for similar therapeutic purposes.
Dorzolamide: Contains a thiophene nucleus but is used primarily as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Timepidium bromide is unique in its specific structure, which includes the quaternary ammonium group and the methoxy ether, contributing to its peripheral action and lack of central side effects .
属性
CAS 编号 |
340027-74-9 |
|---|---|
分子式 |
C17H22NOS2+ |
分子量 |
320.5 g/mol |
IUPAC 名称 |
(5S)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1/t14-/m0/s1 |
InChI 键 |
PDYOTUCJOLELJU-AWEZNQCLSA-N |
手性 SMILES |
C[N+]1(C[C@H](CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
规范 SMILES |
C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



